H-DL-Leu-Obzl p-tosylate

Description

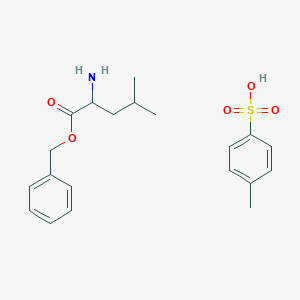

Structure

2D Structure

Properties

IUPAC Name |

benzyl 2-amino-4-methylpentanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C7H8O3S/c1-10(2)8-12(14)13(15)16-9-11-6-4-3-5-7-11;1-6-2-4-7(5-3-6)11(8,9)10/h3-7,10,12H,8-9,14H2,1-2H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQGHKVYLQBJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)CC(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513205 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200123-51-9 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl leucinate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of H-DL-Leu-Obzl p-Tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of H-DL-Leu-Obzl p-tosylate (DL-Leucine benzyl ester p-toluenesulfonate salt). It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and peptide synthesis. This document details the compound's physicochemical characteristics, spectroscopic data, synthesis and purification protocols, stability, and applications, with a focus on its role as a building block in peptide chemistry.

Core Chemical Properties

This compound is a racemic mixture of the p-toluenesulfonate salt of the benzyl ester of D- and L-leucine. The presence of the tosylate counterion enhances the stability and handling of the amino acid ester, making it a convenient reagent for organic synthesis.

Physicochemical Data

The key physicochemical properties of this compound and its individual enantiomers are summarized in the table below. It is important to note that while some data is available for the racemic mixture, other specifications are reported for the individual L- or D-enantiomers.

| Property | This compound | H-L-Leu-Obzl p-Tosylate | H-D-Leu-Obzl p-Tosylate |

| CAS Number | 200123-51-9[1] | 1738-77-8[2] | 17664-93-6[3] |

| Molecular Formula | C₂₀H₂₇NO₅S[2] | C₂₀H₂₇NO₅S[2] | C₁₃H₁₉NO₂·C₇H₈O₃S[3] |

| Molecular Weight | 393.50 g/mol [1] | 393.50 g/mol [2] | 393.50 g/mol [3] |

| Appearance | White to off-white crystalline powder | White to off-white crystalline powder | White to Almost white powder to crystal |

| Melting Point | Not specified | 153-160 °C[2] | 156.0 to 160.0 °C |

| Solubility | Soluble in methanol[4] | Soluble in methanol[4] | Soluble in Methanol |

| Purity | ≥98%[1] | Typically ≥98% | >98.0%(T)(HPLC) |

Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is expected to show the following characteristic signals:

| Protons | Approximate Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic protons (tosylate and benzyl) | 7.0 - 8.0 | Multiplet |

| -CH₂- (benzyl) | ~5.2 | Singlet |

| α-CH (leucine) | ~4.0 | Triplet |

| γ-CH (leucine) | ~1.7 | Multiplet |

| β-CH₂ (leucine) | ~1.6 | Multiplet |

| δ-CH₃ (leucine) | ~0.9 | Doublet |

| -CH₃ (tosylate) | ~2.3 | Singlet |

1.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The expected chemical shifts are:

| Carbon Atom | Approximate Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~170 |

| Aromatic carbons | 125 - 145 |

| -CH₂- (benzyl) | ~67 |

| α-C (leucine) | ~52 |

| β-C (leucine) | ~40 |

| γ-C (leucine) | ~24 |

| δ-C (leucine) | ~22 |

| -CH₃ (tosylate) | ~21 |

1.2.3. Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H (amine salt) | 3300 - 3000 | Broad, strong absorption |

| C-H (aromatic) | 3100 - 3000 | Medium to weak absorption |

| C-H (aliphatic) | 3000 - 2850 | Medium to strong absorption |

| C=O (ester) | ~1740 | Strong, sharp absorption |

| C=C (aromatic) | 1600 - 1450 | Medium to weak absorptions |

| S=O (sulfonate) | 1250 - 1150 and 1050 - 1000 | Two strong absorptions |

1.2.4. Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak corresponding to the protonated leucine benzyl ester cation [M-OTs]⁺ at m/z ≈ 222.15. Fragmentation patterns would likely involve the loss of the benzyl group and cleavage of the leucine side chain.

Experimental Protocols

Synthesis of this compound via Fischer-Speier Esterification

This protocol describes a general method for the synthesis of amino acid benzyl ester p-toluenesulfonate salts, which can be adapted for the DL-leucine derivative.[1][5] To minimize racemization, the use of solvents with lower boiling water azeotropes is recommended.[5][6]

Materials:

-

DL-Leucine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Cyclohexane (or another suitable azeotroping solvent)

-

Ethyl acetate

-

Diethyl ether

-

Round-bottom flask with a Dean-Stark apparatus and condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add DL-leucine (1 equivalent), benzyl alcohol (1.5 equivalents), and p-toluenesulfonic acid monohydrate (1.1 equivalents).

-

Add cyclohexane to the flask to facilitate azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

After completion, cool the reaction mixture to room temperature.

-

Remove the cyclohexane under reduced pressure.

-

Add ethyl acetate to the residue and stir to dissolve.

-

Slowly add diethyl ether to the solution with stirring until a white precipitate forms.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

Purification by Recrystallization

The crude this compound can be purified by recrystallization to obtain a product of high purity.

Materials:

-

Crude this compound

-

Methanol

-

Diethyl ether

-

Erlenmeyer flask

-

Heating plate

-

Ice bath

Procedure:

-

Dissolve the crude product in a minimal amount of hot methanol in an Erlenmeyer flask.

-

If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes before hot filtration.

-

Allow the solution to cool slowly to room temperature to form crystals.

-

For maximum yield, place the flask in an ice bath.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol, followed by cold diethyl ether.

-

Dry the crystals under vacuum.

Stability and Storage

The p-toluenesulfonate salt form of leucine benzyl ester provides enhanced stability compared to the free base, which is more prone to degradation and racemization, especially under basic conditions.[7] For long-term storage, this compound should be kept in a cool, dry place, protected from light and moisture. It is advisable to store the compound under an inert atmosphere to prevent degradation.

Applications in Peptide Synthesis

This compound is a key building block in both solution-phase and solid-phase peptide synthesis (SPPS). The benzyl ester serves as a stable protecting group for the carboxylic acid terminus, while the tosylate salt form improves its handling and solubility in organic solvents.

Role in Solid-Phase Peptide Synthesis (SPPS)

In SPPS, an amino acid with a protected amino group is coupled to the free amino group of the growing peptide chain, which is anchored to a solid support. The use of this compound is particularly relevant for the introduction of the C-terminal leucine residue onto the resin.

Below is a generalized workflow for the incorporation of the first amino acid onto a resin, adapted from protocols for similar amino acid tosylate salts.[4]

Caption: General workflow for incorporating this compound in SPPS.

Biological Context: Leucine Metabolic Pathway

While this compound itself is a synthetic building block, the leucine moiety is an essential branched-chain amino acid (BCAA) with significant biological roles. The catabolism of leucine is a key metabolic pathway that generates important intermediates. Understanding this pathway provides a broader context for the biological relevance of leucine-containing compounds.

The degradation of leucine begins with transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent steps lead to the production of acetyl-CoA and acetoacetate, highlighting leucine as a ketogenic amino acid.[8]

Caption: Simplified metabolic pathway of leucine.

Conclusion

This compound is a valuable and versatile reagent in organic and medicinal chemistry, particularly in the field of peptide synthesis. Its enhanced stability and handling properties, conferred by the tosylate salt form, make it a preferred building block for the incorporation of leucine residues into peptide chains. This guide has provided a detailed overview of its chemical properties, synthesis, and applications, offering a solid foundation for its effective use in research and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. H-D-LEU-OBZL P-TOSYLATE(17664-93-6) 1H NMR [m.chemicalbook.com]

- 3. youtube.com [youtube.com]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. prepchem.com [prepchem.com]

- 8. youtube.com [youtube.com]

An In-depth Technical Guide on the Physicochemical Characteristics of H-DL-Leu-Obzl p-tosylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and key applications of H-DL-Leu-Obzl p-tosylate. This compound, a racemic mixture of the D- and L-enantiomers of Leucine benzyl ester p-tosylate, serves as a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis.

Core Physicochemical Characteristics

This compound is the p-toluenesulfonate salt of the benzyl ester of DL-Leucine. The tosylate salt form enhances the stability and handling properties of the amino acid ester, preventing unwanted side reactions and facilitating its use in synthetic protocols. While data for the specific DL-racemic mixture is limited, extensive information is available for the individual L- and D-enantiomers, which are summarized below.

Data Presentation: Quantitative Physicochemical Properties

The following table summarizes the key quantitative data for the enantiomeric forms and the racemic mixture of Leucine benzyl ester p-tosylate.

| Property | H-L-Leu-Obzl p-tosylate | H-D-Leu-Obzl p-tosylate | This compound |

| CAS Number | 1738-77-8[1][2] | 17664-93-6[3][4] | 200123-51-9[5] |

| Molecular Formula | C₂₀H₂₇NO₅S[1][6] | C₂₀H₂₇NO₅S[4] | C₁₃H₁₉NO₂·C₇H₈O₃S[5] |

| Molecular Weight | 393.50 g/mol [1][2] | 393.5 g/mol [4] | 393.5 g/mol [5] |

| Melting Point | 153-160 °C[1][6][7] | Not specified | Not specified |

| Appearance | White to almost white powder or crystal[1][8][9] | Not specified | Not specified |

| Solubility | Soluble in Methanol[1][7][8] | Soluble in Methanol | Soluble in polar organic solvents |

| Optical Activity [α]20/D | +5.0±0.3°, c = 2% in DMF[9] | Not specified | Not applicable (racemic) |

| Boiling Point | 302.5 °C at 760 mmHg[1][6] | Not specified | Not specified |

| Flash Point | 157.6 °C[1][6] | Not specified | Not specified |

| Storage Temperature | 2-8°C[7] or Room Temperature (Inert Atmosphere)[9] | Store in a cool place | 2-8°C |

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectra are used to confirm the presence of the leucine side chain, the benzyl ester group, and the p-toluenesulfonate counter-ion. Spectral data for the D-enantiomer is available, providing a reference for the racemic mixture.[10]

-

Infrared (IR) Spectroscopy : IR spectra help identify key functional groups, such as the ester carbonyl (C=O), the amine (N-H), and the sulfonate (S=O) stretches.

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound and its fragmentation pattern, verifying the overall structure.[10]

Experimental Protocols & Methodologies

The following sections detail common experimental procedures involving amino acid benzyl ester p-tosylates. These protocols are based on established methods for similar compounds and can be adapted for this compound.

Protocol 1: General Synthesis of Amino Acid Benzyl Ester p-Tosylate

This protocol describes an efficient, one-step preparation that avoids the use of hazardous solvents like benzene or carbon tetrachloride.[7]

Materials:

-

DL-Leucine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Cyclohexane (as a water-azeotroping solvent)

-

Ethyl acetate (for precipitation)

Procedure:

-

Set up a reaction flask with a Dean-Stark apparatus and a reflux condenser.

-

To the flask, add DL-Leucine, a molar equivalent of p-Toluenesulfonic acid monohydrate, and an excess of benzyl alcohol.

-

Add cyclohexane to the flask. The volume should be sufficient to facilitate azeotropic removal of water.

-

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it is formed during the esterification reaction.

-

Continue refluxing until no more water is collected, indicating the reaction is complete.

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure to remove most of the cyclohexane and excess benzyl alcohol.

-

Add ethyl acetate to the concentrated residue to induce precipitation of the this compound salt.

-

Stir the resulting slurry in an ice bath to maximize precipitation.

-

Collect the white solid product by filtration, wash with cold ethyl acetate, and dry under vacuum.

Protocol 2: Solution-Phase Dipeptide Coupling

This protocol details the coupling of an N-protected amino acid with this compound to form a dipeptide.

Materials:

-

N-Boc-L-Alanine (or other N-protected amino acid)

-

This compound

-

1-Hydroxybenzotriazole (HOBt)

-

Water-Soluble Carbodiimide (WSC) or similar coupling agent

-

N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) as solvent

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

1N Hydrochloric Acid (HCl)

-

Ethyl Acetate (EtOAc) for extraction

-

Magnesium Sulfate (MgSO₄) for drying

Procedure:

-

Dissolve N-Boc-L-Alanine, this compound, and HOBt in DMF or THF in a reaction vessel.

-

Cool the solution to 0°C in an ice bath.

-

Add WSC to the cooled solution portion-wise while stirring.

-

Stir the reaction mixture at 0°C for one hour, then allow it to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in ethyl acetate.

-

Wash the ethyl acetate solution sequentially with 5% NaHCO₃ solution, water, 1N HCl, and finally with water again.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and evaporate the solvent to obtain the crude Boc-Ala-DL-Leu-OBzl dipeptide.

-

Purify the product as needed, typically via silica gel chromatography.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the synthesis and application of this compound.

References

- 1. chembk.com [chembk.com]

- 2. scbt.com [scbt.com]

- 3. H-D-LEU-OBZL P-TOSYLATE | 17664-93-6 [chemicalbook.com]

- 4. calpaclab.com [calpaclab.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. H-Leu-OBzl.TosOH | CAS#:1738-77-8 | Chemsrc [chemsrc.com]

- 7. lookchem.com [lookchem.com]

- 8. chembk.com [chembk.com]

- 9. L-Leucine benzyl ester p-toluenesulfonate salt Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. H-D-LEU-OBZL P-TOSYLATE(17664-93-6) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to H-DL-Leu-Obzl p-Tosylate: Structure, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-DL-Leu-Obzl p-tosylate, a key building block in peptide synthesis and various other applications in organic chemistry. This document details its chemical structure, physical and chemical properties, and provides a detailed experimental protocol for its synthesis.

Chemical Structure and Properties

This compound, systematically named benzyl 2-amino-4-methylpentanoate; 4-methylbenzenesulfonic acid, is the p-toluenesulfonate salt of the benzyl ester of DL-leucine. The "DL" designation indicates that it is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The structure consists of the leucine benzyl ester cation and the p-toluenesulfonate anion.

The benzyl ester group serves as a protecting group for the carboxylic acid functionality of leucine, preventing it from participating in unwanted side reactions during peptide synthesis. The p-toluenesulfonate counter-ion imparts crystallinity to the compound, making it a stable, easy-to-handle solid, in contrast to the often-oily free base of the amino acid ester.

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₇NO₅S | [1] |

| Molecular Weight | 393.5 g/mol | [1] |

| Melting Point | 153-160 °C (for L-enantiomer) | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Purity (typical) | ≥98% | [3] |

| CAS Number | 200123-51-9 | [3] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the Fischer-Speier esterification.[4][5] This method involves the direct esterification of DL-leucine with benzyl alcohol using p-toluenesulfonic acid as a catalyst. The reaction is driven to completion by the removal of water, typically through azeotropic distillation.[6]

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure based on established methods for the synthesis of amino acid benzyl ester p-toluenesulfonate salts.[6][7]

Materials:

-

DL-Leucine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or cyclohexane)

-

Diethyl ether

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter flask

-

Vacuum source

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark apparatus, and a reflux condenser, add DL-leucine (1.0 eq), p-toluenesulfonic acid monohydrate (1.05 - 1.2 eq), benzyl alcohol (3-5 eq), and toluene (or cyclohexane) to create a slurry that can be efficiently stirred.

-

Azeotropic Distillation: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the esterification will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue the reflux until no more water is collected, and the reaction mixture becomes a clear solution. This typically takes several hours.

-

Cooling and Precipitation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Then, cool the flask in an ice bath to induce crystallization.

-

Isolation of the Product: While stirring the cold reaction mixture, slowly add diethyl ether to precipitate the product fully.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold diethyl ether to remove any unreacted benzyl alcohol and other impurities.

-

Drying: Dry the product under vacuum to obtain this compound as a white to off-white crystalline solid.

Yield: The expected yield for this type of reaction is typically high, often exceeding 80-90%, though this can vary based on the specific reaction conditions and scale.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not directly involved in biological signaling pathways, its utility lies in the construction of peptides which can interact with such pathways. The logical relationship in its application is straightforward and is depicted in the following diagram.

Application Logic Diagram

Caption: Application logic of this compound.

References

- 1. chembk.com [chembk.com]

- 2. Cas 1738-77-8,L-Leucine benzyl ester p-toluenesulfonate salt | lookchem [lookchem.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 5. Fischer Esterification Reaction | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to H-DL-Leu-Obzl p-tosylate in Peptide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Protected Amino Acids in Peptide Synthesis

The synthesis of peptides, whether through solid-phase or solution-phase methodologies, fundamentally relies on the precise and controlled formation of amide bonds between amino acid residues. To achieve this, the reactive amino and carboxyl groups of the amino acid building blocks must be temporarily masked with protecting groups. This strategy prevents unwanted side reactions and ensures the correct peptide sequence is assembled. H-DL-Leu-Obzl p-tosylate is one such protected amino acid derivative, offering specific advantages in certain peptide synthesis applications.

This technical guide provides a comprehensive overview of the role and applications of H-DL-Leucine benzyl ester p-toluenesulfonate (this compound) in peptide chemistry. It details its chemical and physical properties, provides experimental protocols for its use, and discusses the implications of its racemic nature.

Core Concepts: Understanding the Components of this compound

This compound is a salt composed of the benzyl ester of a racemic mixture of leucine and p-toluenesulfonic acid. Each component plays a crucial role in its function in peptide synthesis:

-

DL-Leucine: The core amino acid is a racemic mixture of D- and L-leucine. The incorporation of D-amino acids can enhance a peptide's resistance to enzymatic degradation, a critical factor in drug development.[] The use of a racemic mixture can be a strategy for creating peptide libraries for screening purposes, where a diverse set of stereoisomers is desired to explore a wider range of biological activities.[2]

-

Benzyl Ester (-Obzl): This protecting group masks the carboxylic acid functionality of leucine. The benzyl ester is stable under the conditions used for the removal of many common N-terminal protecting groups, such as the tert-butyloxycarbonyl (Boc) group, making it suitable for orthogonal protection strategies.[3] It can be removed under specific, relatively mild conditions, most commonly through catalytic hydrogenolysis or strong acids like hydrofluoric acid (HF).[][4]

-

p-Toluenesulfonate (p-tosylate or TosOH): This counter-ion forms a salt with the free amino group of the leucine benzyl ester. The tosylate salt form enhances the compound's crystallinity, making it easier to handle and store as a stable, non-hygroscopic solid.[4] During the coupling reaction, the tosylate must be neutralized with a base to liberate the free amine for nucleophilic attack.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its effective use in the laboratory. While specific data for the DL-racemic mixture is not extensively published, the properties of the individual enantiomers provide a reliable reference.

| Property | Data for L-isomer (H-Leu-OBzl p-tosylate) | Data for D-isomer (H-D-Leu-OBzl p-tosylate) | Data for DL-isomer (this compound) |

| CAS Number | 1738-77-8[5] | 17664-93-6[6] | 200123-51-9[7] |

| Molecular Formula | C₂₀H₂₇NO₅S[5] | C₂₀H₂₇NO₅S | C₁₃H₁₉NO₂·C₇H₈O₃S[7] |

| Molecular Weight | 393.5 g/mol [5] | 393.5 g/mol | 393.5 g/mol [7] |

| Appearance | White to off-white crystalline powder[8] | - | - |

| Melting Point | 153-160 °C[5] | - | - |

| Purity (Typical) | >98%[8] | >98%[9] | 98%[7] |

| Solubility | Soluble in methanol.[5] | - | - |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in peptide synthesis. These protocols are based on standard procedures in peptide chemistry and may require optimization for specific peptide sequences and scales.

Peptide Coupling Reactions

The formation of the peptide bond is the central reaction in peptide synthesis. It involves the activation of the C-terminal carboxylic acid of the N-protected amino acid and its subsequent reaction with the free N-terminal amine of the amino acid ester, in this case, this compound.

This method is a widely used, cost-effective procedure for solution-phase peptide synthesis.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]

-

1-Hydroxybenzotriazole (HOBt)[7]

-

N,N-Diisopropylethylamine (DIEA)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

-

Dissolve the N-protected amino acid (1.0 eq.) and HOBt (1.1 eq.) in anhydrous DCM or DMF.

-

In a separate flask, dissolve this compound (1.0 eq.) in the same solvent and add DIEA (1.1 eq.) to neutralize the tosylate salt. Stir for 10-15 minutes.

-

Cool the N-protected amino acid/HOBt solution to 0 °C in an ice bath.

-

Add EDC (1.2 eq.) to the cooled solution and stir for 5 minutes.

-

Add the neutralized this compound solution to the reaction mixture.

-

Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and continue stirring overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1N HCl, 5% NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude dipeptide.

-

Purify the crude product by column chromatography on silica gel.

SPPS offers the advantage of simplified purification by washing the resin-bound peptide.

Materials:

-

Fmoc-protected amino acid

-

Resin with a free amino group

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)[2]

-

N,N-Diisopropylethylamine (DIEA)[2]

-

N,N-Dimethylformamide (DMF)[2]

Procedure:

-

Swell the resin in DMF.

-

Deprotect the N-terminal Fmoc group on the resin using 20% piperidine in DMF.[2]

-

Wash the resin thoroughly with DMF.

-

In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF to pre-activate the amino acid.[2]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.[2]

-

Monitor the coupling reaction using a qualitative test such as the ninhydrin (Kaiser) test.

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF, DCM, and then DMF again.[2]

The following workflow illustrates the general cycle of solid-phase peptide synthesis.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Deprotection of the Benzyl Ester

The final step in many peptide syntheses is the removal of all protecting groups, including the C-terminal benzyl ester.

This is a mild and common method for benzyl group removal.

Materials:

-

Protected peptide with a C-terminal benzyl ester

-

Palladium on carbon (Pd/C, 10%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) source

Procedure:

-

Dissolve the protected peptide in MeOH or EtOH.

-

Add a catalytic amount of Pd/C (typically 10% by weight of the peptide).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature for 2-16 hours.

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the solvent to yield the deprotected peptide.

The deprotection of the benzyl ester is a critical step, as illustrated in the following diagram.

Caption: Workflow for benzyl ester deprotection via catalytic hydrogenolysis.

In the context of Boc-based solid-phase synthesis, the benzyl ester is typically cleaved simultaneously with other side-chain protecting groups and the cleavage from the resin using a strong acid like hydrogen fluoride (HF). This procedure requires specialized equipment and safety precautions.

Materials:

-

Peptide-resin

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavengers (e.g., anisole, p-cresol)

-

HF cleavage apparatus

Procedure:

-

Place the dry peptide-resin in the reaction vessel of the HF apparatus.

-

Add appropriate scavengers to trap reactive carbocations generated during cleavage.

-

Cool the reaction vessel in a dry ice/acetone bath.

-

Carefully condense anhydrous HF into the vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF under a stream of nitrogen or by vacuum.

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Wash the peptide with cold ether and dry under vacuum.

Rationale for Using a Racemic Mixture

The use of a racemic mixture of amino acids, such as this compound, is a deliberate strategy in certain areas of peptide research and drug development:

-

Peptide Libraries for Screening: Synthesizing a peptide with a DL-amino acid at a specific position results in a mixture of two diastereomers. This approach can be used to rapidly generate a small library of related peptides for biological screening to identify stereochemical preferences for receptor binding or enzymatic activity.[2]

-

Enhanced Enzymatic Stability: Peptides containing D-amino acids are often more resistant to degradation by proteases, which are typically specific for L-amino acids. Incorporating a D-amino acid can therefore increase the in vivo half-life of a peptide therapeutic.[][10]

-

Modulation of Biological Activity: The stereochemistry of an amino acid residue can have a profound impact on the three-dimensional structure of a peptide and, consequently, its biological activity. In some cases, a D-amino acid may lead to a more active or selective peptide.[11]

Conclusion

This compound serves as a valuable, albeit specialized, building block in peptide chemistry. Its key features—a stable, crystalline salt form, a benzyl ester for C-terminal protection, and a racemic leucine core—make it particularly suited for the synthesis of peptide libraries and for developing peptides with enhanced stability and potentially novel biological activities. While the general principles of peptide synthesis apply to its use, researchers should be mindful of the implications of introducing a racemic mixture, which will necessitate the separation of diastereomers if a single, stereochemically pure final product is desired. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in peptide research and development.

References

- 2. benchchem.com [benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Buy H-Ile-obzl P-tosylate [smolecule.com]

- 5. chembk.com [chembk.com]

- 6. H-D-LEU-OBZL P-TOSYLATE(17664-93-6) 1H NMR spectrum [chemicalbook.com]

- 7. peptide.com [peptide.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. calpaclab.com [calpaclab.com]

- 10. benchchem.com [benchchem.com]

- 11. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy [mdpi.com]

H-DL-Leu-Obzl p-Tosylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Synthesis, Properties, and Applications of Racemic Leucine Benzyl Ester p-Tosylate in Peptide Synthesis and Drug Discovery

H-DL-Leu-Obzl p-tosylate, the p-toluenesulfonate salt of the racemic mixture of leucine benzyl ester, is a pivotal building block in the field of peptide chemistry and a valuable tool in the development of novel therapeutics. Its utility lies in its capacity to introduce both D- and L-leucine residues into a peptide sequence, enabling the exploration of stereochemistry's influence on biological activity. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, and applications, with a focus on detailed experimental protocols and the underlying chemical principles.

Physicochemical Properties

| Property | Value (for L-enantiomer, expected to be similar for racemic mixture) | Reference |

| Molecular Formula | C20H27NO5S | [1][2] |

| Molecular Weight | 393.5 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 153-160 °C | [4] |

| Solubility | Soluble in Methanol | [1] |

| Storage Temperature | 2-8°C | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Fischer-Speier esterification of DL-leucine with benzyl alcohol, using p-toluenesulfonic acid as a catalyst. A key aspect of this synthesis is the potential for racemization, which in this case is the desired outcome to produce the DL-mixture.

Reaction Pathway for Synthesis

Caption: Synthesis of this compound.

Mechanism of Racemization during Esterification

During the acid-catalyzed esterification of leucine, racemization can occur at the α-carbon. The acidic conditions facilitate the reversible protonation of the carbonyl group of the amino acid, which can lead to the formation of a planar enol intermediate. Reprotonation of this achiral intermediate can occur from either face with equal probability, leading to a racemic mixture of the D- and L-esters.

Caption: Mechanism of racemization of leucine.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a generalized procedure based on the principles of Fischer-Speier esterification for amino acids.

Materials:

-

DL-Leucine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene (or another suitable solvent for azeotropic water removal)

-

Diethyl ether (or other suitable anti-solvent for precipitation)

-

Round-bottom flask equipped with a Dean-Stark apparatus and condenser

-

Heating mantle

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add DL-leucine, a molar excess of benzyl alcohol, and a catalytic amount of p-toluenesulfonic acid monohydrate.

-

Add toluene to the flask to facilitate azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed.

-

After completion, cool the reaction mixture to room temperature.

-

Slowly add diethyl ether to the cooled solution with stirring to precipitate the product.

-

Collect the crystalline product by filtration and wash with cold diethyl ether.

-

Dry the product under vacuum to yield this compound.

Protocol for Peptide Coupling using Leucine Benzyl Ester

The following is a representative protocol for the solution-phase coupling of an N-protected amino acid to leucine benzyl ester. This compound would be used as the starting material for the amine component, which is neutralized in situ.

Materials:

-

N-protected amino acid (e.g., Boc-Ala-OH)

-

This compound

-

Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC)

-

Coupling additive (e.g., 1-Hydroxybenzotriazole - HOBt)

-

Base for neutralization (e.g., N-methylmorpholine - NMM or Diisopropylethylamine - DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane - DCM or Dimethylformamide - DMF)

-

Standard laboratory glassware for organic synthesis

Procedure:

1. Preparation of the Amine Component (from this compound): a. Dissolve this compound in anhydrous DCM or DMF. b. Cool the solution to 0°C in an ice bath. c. Add an equimolar amount of NMM or DIPEA dropwise to neutralize the p-tosylate salt and generate the free amine of DL-leucine benzyl ester. d. Stir the solution at 0°C for 15-20 minutes.

2. Activation of the Carboxylic Acid Component: a. In a separate flask, dissolve the N-protected amino acid and an equimolar amount of HOBt in anhydrous DCM or DMF. b. Cool this solution to 0°C in an ice bath. c. In a small beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. d. Slowly add the DCC solution to the N-protected amino acid/HOBt mixture with continuous stirring. A white precipitate of dicyclohexylurea (DCU) will begin to form. e. Allow the activation to proceed for 30 minutes at 0°C.

3. Peptide Bond Formation (Coupling): a. To the activated carboxylic acid solution (still at 0°C), add the previously prepared free amine solution of DL-leucine benzyl ester. b. Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-18 hours). c. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

4. Workup and Purification: a. After the reaction is complete, cool the mixture in an ice bath to further precipitate the DCU byproduct. b. Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate. c. Wash the filtrate sequentially with 1M HCl, saturated aqueous NaHCO3 solution, and brine. d. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. e. The resulting crude product, a diastereomeric mixture of the protected dipeptide, can be purified by column chromatography or recrystallization. The diastereomers can often be separated by chiral HPLC.

Caption: Workflow for peptide coupling.

Applications in Drug Development and Research

The primary application of this compound in drug development stems from its nature as a racemic mixture. Incorporating a racemic amino acid into a peptide sequence results in the formation of two diastereomeric peptides. These diastereomers possess distinct three-dimensional structures and can exhibit different biological activities.

Generation of Diastereomeric Peptide Libraries

The use of this compound allows for the straightforward synthesis of diastereomeric peptide pairs. These pairs can then be separated using chiral chromatography and subsequently screened for their biological activity. This approach is particularly valuable in structure-activity relationship (SAR) studies, where the impact of stereochemistry at a specific position in a peptide can be elucidated. Understanding how the D- versus the L-configuration of a leucine residue affects receptor binding, enzyme inhibition, or other biological functions is critical for the rational design of more potent and selective peptide-based drugs.

Use as a Pharmaceutical Intermediate

Leucine derivatives, including benzyl esters, are important intermediates in the synthesis of various pharmaceuticals. While specific examples detailing the use of the racemic this compound are not prevalent in readily accessible literature, the L-enantiomer is a known intermediate in the synthesis of antiviral and anticancer agents. The racemic form could potentially be used in the synthesis of drugs where a racemic final product is desired or where a late-stage resolution of stereoisomers is performed.

Conclusion

This compound is a versatile and valuable reagent for chemical and pharmaceutical research. Its primary utility as a racemic mixture of a protected amino acid provides a direct route to the synthesis of diastereomeric peptides, which are indispensable tools for investigating the role of stereochemistry in biological systems. The straightforward synthesis of this compound, coupled with its compatibility with standard peptide coupling protocols, ensures its continued importance in the design and development of new peptide-based therapeutics. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors.

References

The Cornerstone of Diastereomeric Peptides: A Technical Guide to H-DL-Leu-Obzl p-Tosylate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fundamental principles and practical applications of H-DL-Leu-Obzl p-tosylate, a key building block in the synthesis of peptides containing both D- and L-leucine residues. The use of this racemic compound opens avenues for the creation of diastereomeric peptides, which can exhibit unique biological activities and enhanced stability, making them valuable tools in drug discovery and development.

Core Chemical and Physical Properties

This compound, the p-toluenesulfonate salt of the benzyl ester of DL-leucine, is a white to off-white crystalline powder. The tosylate salt form enhances the stability and handling of the amino acid ester. As a racemic mixture, it contains equal amounts of the D- and L-enantiomers.

| Property | Value | References |

| Chemical Name | DL-Leucine benzyl ester p-toluenesulfonate | |

| Synonyms | This compound, DL-Leucine benzyl ester tosylate | |

| CAS Number | 200123-51-9 | |

| Molecular Formula | C₂₀H₂₇NO₅S | |

| Molecular Weight | 393.5 g/mol | |

| Appearance | White to off-white crystalline powder | [1] |

| Purity | Typically ≥98% | |

| Storage | Store at 2-8°C | [2] |

Applications in Peptide Synthesis

The primary application of this compound is as a C-terminal protected amino acid derivative in peptide synthesis. Its use is particularly relevant for the synthesis of peptides where the incorporation of both D and L leucine is desired. Peptides containing D-amino acids often exhibit increased resistance to proteolytic degradation, leading to longer in vivo half-lives.[1]

The incorporation of a racemic mixture like this compound at a specific position in a peptide chain results in the formation of a pair of diastereomers. These diastereomers can be separated and characterized to investigate their distinct biological properties.[3] This approach is valuable in drug discovery for exploring a wider range of biological activities.[3]

Experimental Protocols

Solution-Phase Peptide Coupling

This protocol outlines the coupling of an N-protected amino acid to this compound.

Materials:

-

N-protected amino acid (e.g., Boc-L-Alanine)

-

This compound

-

Coupling agent (e.g., Dicyclohexylcarbodiimide - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC)

-

Racemization suppressor (e.g., 1-Hydroxybenzotriazole - HOBt)

-

Tertiary amine base (e.g., N,N-Diisopropylethylamine - DIPEA, or N-Methylmorpholine - NMM)

-

Anhydrous solvent (e.g., Dichloromethane - DCM, or Dimethylformamide - DMF)

Procedure:

-

Neutralization of this compound:

-

Dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0°C in an ice bath.

-

Add DIPEA or NMM (1.0 eq) dropwise and stir for 15-20 minutes at 0°C to generate the free amine.

-

-

Activation of the N-protected amino acid:

-

In a separate flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.

-

Cool the solution to 0°C.

-

Add the coupling agent (e.g., DCC, 1.1 eq) and stir for 30 minutes at 0°C.

-

-

Coupling Reaction:

-

To the activated N-protected amino acid solution, add the neutralized this compound solution from step 1.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea - DCU if DCC is used).

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The resulting diastereomeric dipeptides can be separated by reversed-phase high-performance liquid chromatography (RP-HPLC) using an achiral stationary phase.[2]

-

Solid-Phase Peptide Synthesis (SPPS) - Attaching the First Amino Acid

This protocol describes the attachment of this compound to a chloromethylated resin (Merrifield resin).

Materials:

-

Merrifield resin (chloromethylated polystyrene)

-

This compound

-

Cesium carbonate (Cs₂CO₃) or Potassium fluoride (KF)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Procedure:

-

Resin Swelling: Swell the Merrifield resin in DCM for 1-2 hours.

-

Formation of the Cesium Salt: In a separate flask, dissolve this compound (1.5 eq relative to resin capacity) in DMF. Add DIPEA (1.5 eq) and stir for 10 minutes. Then, add Cs₂CO₃ (0.5 eq) and stir for 30 minutes.

-

Coupling to Resin: Add the resulting solution to the swollen resin. Shake the mixture at 50°C for 24-48 hours.

-

Washing: Wash the resin sequentially with DMF, DMF/water, DMF, and DCM. Dry the resin under vacuum.

Deprotection of the Benzyl Ester

The C-terminal benzyl (Obzl) group is typically removed at the final stage of the synthesis.

Method: Catalytic Hydrogenolysis

-

Materials: Peptide-OBzl, Palladium on carbon (Pd/C) catalyst, Solvent (e.g., Methanol, Acetic Acid).

-

Procedure:

-

Dissolve or suspend the peptide-OBzl in the chosen solvent.

-

Add a catalytic amount of Pd/C.

-

Stir the mixture under a hydrogen atmosphere (balloon or hydrogenator) until the reaction is complete (monitored by TLC or LC-MS).

-

Filter off the catalyst and concentrate the filtrate to obtain the deprotected peptide.

-

Key Considerations When Using a Racemic Mixture

The use of this compound introduces a defined point of stereochemical diversity. This leads to the synthesis of two diastereomeric peptides, which will likely have different retention times on HPLC and potentially different biological activities.

-

Diastereomer Separation: A crucial step after synthesis is the separation of the resulting diastereomers, which can usually be achieved by RP-HPLC.[2]

-

Characterization: Each diastereomer should be individually characterized to determine its specific properties.

-

Biological Evaluation: The separated diastereomers should be tested independently in biological assays to assess their individual activities.

Visualizing the Workflow

General Peptide Coupling Workflow

Caption: Solution-phase coupling workflow using this compound.

Benzyl Ester Deprotection Workflow

References

An In-Depth Technical Guide to H-DL-Leu-Obzl p-Tosylate for Introductory Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the strategic use of protecting groups and activated amino acid derivatives is fundamental to achieving high yields and purity. H-DL-Leu-Obzl p-tosylate, a benzyl ester of a racemic mixture of leucine with a p-toluenesulfonate counterion, serves as a valuable building block for introductory solution-phase peptide synthesis. This guide provides a comprehensive technical overview of its properties, applications, and detailed experimental protocols for its use in the synthesis of dipeptides. The presence of a racemic mixture introduces the formation of diastereomers, necessitating specific purification strategies, which will also be addressed.

Core Concepts in Peptide Synthesis

Peptide synthesis involves the stepwise formation of amide (peptide) bonds between amino acids. To ensure the correct sequence, the reactive amino and carboxyl groups must be selectively protected and deprotected. In solution-phase peptide synthesis, each reaction step is carried out in a homogenous solution, allowing for purification of intermediates.[1]

The use of this compound is particularly suited for the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. In this approach, the N-terminus of the growing peptide chain is temporarily protected with the acid-labile Boc group, while the C-terminal carboxyl group is protected as a benzyl ester. The benzyl ester is stable to the mildly acidic conditions used for Boc removal and is typically cleaved at the final step via catalytic hydrogenolysis.[2][3]

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis.

| Property | Value | Reference(s) |

| Chemical Name | DL-Leucine benzyl ester p-toluenesulfonate salt | [4] |

| CAS Number | 200123-51-9 | [4] |

| Molecular Formula | C₁₃H₁₉NO₂ · C₇H₈O₃S | [4] |

| Molecular Weight | 393.5 g/mol | [4] |

| Appearance | White to off-white crystalline powder | |

| Purity | Typically ≥98% | [4] |

| Chirality | Racemic (mixture of D and L isomers) | [4] |

| Solubility | Soluble in polar organic solvents such as DMF and DCM. | |

| Role of p-Tosylate | The p-toluenesulfonate counterion improves the crystallinity and handling of the amino acid ester, and the tosylate anion is a non-nucleophilic spectator ion in the coupling reaction.[5][6] |

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of a dipeptide, for instance, N-Boc-L-Alanyl-DL-Leucine benzyl ester (Boc-Ala-DL-Leu-OBzl), using this compound.

Peptide Coupling Reaction

This protocol details the formation of the peptide bond between an N-terminally protected amino acid (Boc-L-Alanine) and this compound using a carbodiimide coupling reagent.

Materials:

-

Boc-L-Alanine (Boc-L-Ala-OH)

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Neutralization of this compound:

-

Dissolve this compound (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add DIPEA or TEA (1.0 eq) dropwise while stirring.

-

Stir the mixture at 0 °C for 15-20 minutes to generate the free amine.[7]

-

-

Activation of Boc-L-Alanine:

-

In a separate flask, dissolve Boc-L-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.[4]

-

Cool the solution to 0 °C.

-

Add a solution of DCC or EDC (1.1 eq) in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.[4]

-

Stir the mixture at 0 °C for 30 minutes for pre-activation.[7]

-

-

Coupling:

-

To the activated Boc-L-Ala-OH solution, add the neutralized H-DL-Leu-Obzl solution from step 1.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

If DCC was used, filter the reaction mixture to remove the precipitated DCU.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[3]

-

The crude product is a mixture of two diastereomers (Boc-L-Ala-L-Leu-OBzl and Boc-L-Ala-D-Leu-OBzl).

-

Deprotection of the N-terminal Boc Group

This protocol describes the removal of the Boc protecting group to yield the dipeptide amine salt.

Materials:

-

Boc-Ala-DL-Leu-OBzl (diastereomeric mixture)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Diethyl ether (cold)

Procedure:

-

Dissolve the Boc-protected dipeptide in a 1:1 mixture of TFA and DCM.[7]

-

Stir the solution at room temperature for 30 minutes to 1 hour.

-

Remove the solvent and excess TFA under reduced pressure.

-

Add cold diethyl ether to the residue to precipitate the dipeptide trifluoroacetate salt.[4]

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Deprotection of the C-terminal Benzyl Ester

This protocol outlines the cleavage of the benzyl ester to yield the final dipeptide with a free carboxylic acid.

Materials:

-

Boc-Ala-DL-Leu-OBzl (diastereomeric mixture)

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

Procedure:

-

Dissolve the Boc-protected dipeptide benzyl ester in methanol or ethanol.

-

Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

-

If using hydrogen gas, flush the reaction vessel with hydrogen and maintain a hydrogen atmosphere (e.g., using a balloon).

-

If using a hydrogen donor, add ammonium formate (5.0 eq) to the stirred suspension.

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 2-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Evaporate the filtrate under reduced pressure to obtain the deprotected dipeptide.

Quantitative Data

The following table summarizes typical quantitative data for the key steps in the synthesis of a dipeptide using an amino acid benzyl ester p-tosylate salt. Yields for the coupling of Boc-L-Ala-OH with this compound are expected to be in a similar range.

| Step | Reagents | Solvent | Reaction Time | Temperature | Typical Yield (%) |

| Dipeptide Coupling | Boc-L-Ala-OH, H-Gly-OBzl·TosOH, WSC, HOBt | THF | Overnight | -5 °C to RT | 92.3 |

| Boc Deprotection | Boc-dipeptide-OBzl, TFA | DCM | 1-2 hours | Room Temp. | >95 |

| Benzyl Ester Deprotection | Dipeptide-OBzl, H₂, Pd/C | Methanol | 2-16 hours | Room Temp. | High |

Mandatory Visualizations

Experimental and Logical Workflows

The following diagrams, created using the DOT language, illustrate the key experimental workflows and logical relationships in the synthesis and purification of dipeptides using this compound.

Caption: Workflow for the solution-phase coupling of Boc-L-Ala-OH with this compound.

Caption: Workflows for the deprotection of the N-terminal Boc group and the C-terminal benzyl ester.

Caption: General workflow for the purification and separation of diastereomeric dipeptides.

Conclusion

This compound is a practical and effective starting material for introductory solution-phase peptide synthesis. Its use allows for the exploration of fundamental peptide chemistry principles, including protection/deprotection strategies and peptide bond formation. The racemic nature of this compound introduces the challenge of diastereomer formation, providing a valuable learning opportunity in the application of chromatographic purification techniques for separating stereoisomers. The detailed protocols and workflows presented in this guide offer a solid foundation for researchers and scientists to successfully incorporate this compound into their peptide synthesis endeavors.

References

molecular formula and weight of H-DL-Leu-Obzl p-tosylate

This guide provides core technical data on H-DL-Leu-Obzl p-tosylate, a chemical compound relevant to researchers and professionals in drug development and peptide synthesis.

Core Compound Data

The fundamental properties of this compound are summarized below. This data is essential for experimental design, stoichiometric calculations, and analytical characterization.

| Parameter | Value |

| Molecular Formula | C₂₀H₂₇NO₅S[1][2][3] |

| Molecular Weight | 393.50 g/mol [1][4][5] |

| Synonyms | DL-Leucine benzyl ester p-toluenesulfonate salt |

Structural and Stoichiometric Relationships

The molecular formula and weight of this compound are derived from its constituent components. The following diagram illustrates the relationship between the parent molecules and the final salt.

Note on Isomers: The "DL" designation indicates that this compound is a racemic mixture, containing both the D- and L-enantiomers of the leucine benzyl ester. The corresponding compounds for the individual enantiomers are H-D-Leu-OBzl p-tosylate[5][6] and H-L-Leu-OBzl p-tosylate.[2][4]

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and signaling pathway information are not applicable to the fundamental physicochemical properties of this compound itself. Such documentation would be context-dependent, relating to specific applications of the compound in biological or chemical research, for which further details on the experimental goals would be required.

References

- 1. Buy H-Ile-obzl P-tosylate [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. H-Leu-OBzl.TosOH | CAS#:1738-77-8 | Chemsrc [chemsrc.com]

- 4. Cas 1738-77-8,L-Leucine benzyl ester p-toluenesulfonate salt | lookchem [lookchem.com]

- 5. calpaclab.com [calpaclab.com]

- 6. H-D-LEU-OBZL P-TOSYLATE | 17664-93-6 [chemicalbook.com]

An In-depth Technical Guide to H-DL-Leu-Obzl p-tosylate: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of H-DL-Leu-Obzl p-tosylate (DL-Leucine benzyl ester p-toluenesulfonate salt), a crucial building block in synthetic chemistry. Due to the limited availability of specific experimental data for the DL-racemic mixture, this document primarily presents data for the L-enantiomer (H-L-Leu-Obzl p-tosylate) as a close structural analog. It also outlines standardized experimental protocols for determining its melting point and solubility, and details its primary application in peptide synthesis.

Physicochemical Properties

The physical and chemical characteristics of amino acid derivatives are fundamental to their application in research and development. Below is a summary of the available data for the L-enantiomer of Leucine benzyl ester p-toluenesulfonate salt, which serves as a reference for the DL-form.

Data Presentation

| Property | Value (for L-enantiomer) | Citation |

| Melting Point | 153-160 °C | [1][2] |

| Solubility | Soluble in Methanol | [1] |

| Molecular Formula | C20H27NO5S | N/A |

| Molecular Weight | 393.5 g/mol | [2] |

| Appearance | White to off-white powder or crystalline solid | [2] |

| Storage | 2-8°C | [1] |

Experimental Protocols

Accurate determination of the physicochemical properties of a compound is critical for its use in subsequent experimental work. The following sections detail standardized methodologies for measuring the melting point and solubility of compounds such as this compound.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities.

Methodology:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used for the determination.

-

Heating Rate: The sample is heated at a controlled rate, typically 1-2°C per minute, to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

-

Calibration: The apparatus should be calibrated using standards with known melting points.

Solubility Assessment

Understanding the solubility of this compound in various solvents is essential for its application in solution-phase reactions and for purification processes.

Methodology:

-

Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, N,N-dimethylformamide) should be selected for the assessment.

-

Sample Preparation: A known mass of this compound is added to a specific volume of the chosen solvent in a vial at a controlled temperature (e.g., 25°C).

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker) for a sufficient period to ensure that equilibrium is reached.

-

Observation and Quantification:

-

Qualitative Assessment: The sample is visually inspected for complete dissolution.

-

Quantitative Assessment: If the sample dissolves, more solute is added incrementally until saturation is reached. The concentration of the saturated solution can then be determined by techniques such as gravimetric analysis (after solvent evaporation) or by spectroscopic methods (e.g., UV-Vis spectrophotometry if the compound has a suitable chromophore).

-

-

Reporting: Solubility is typically reported in terms of mass per unit volume (e.g., mg/mL) or moles per unit volume (mol/L) at a specified temperature.

Application in Peptide Synthesis

This compound, like its L-enantiomer, is primarily utilized as a building block in peptide synthesis. The benzyl ester group protects the carboxylic acid functionality of the leucine residue, while the tosylate salt form improves its handling and stability. It is particularly useful in the initial stages of solid-phase peptide synthesis (SPPS).

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS) Initiation

The following diagram illustrates the initial step of SPPS, where the first amino acid is attached to a solid support resin.

This workflow demonstrates the key stages involved in anchoring the first amino acid to the resin, a critical step that initiates the synthesis of the peptide chain. The benzyl ester protecting group will be removed at the final stage of the synthesis under specific cleavage conditions.

References

Spectroscopic and Synthetic Profile of H-DL-Leu-Obzl p-Tosylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and synthetic methodology for H-DL-Leu-Obzl p-tosylate (DL-Leucine benzyl ester p-toluenesulfonate salt). This compound is a protected amino acid derivative crucial in peptide synthesis and other areas of organic chemistry. This document offers detailed experimental protocols and data presented in a clear, accessible format to support research and development activities.

Chemical Structure and Properties

This compound is the p-toluenesulfonate salt of the benzyl ester of DL-leucine. The tosylate counter-ion provides stability and crystallinity to the amino acid ester, facilitating its handling and purification.

| Property | Value |

| Molecular Formula | C₂₀H₂₇NO₅S |

| Molecular Weight | 393.50 g/mol |

| Appearance | White to off-white crystalline powder |

| Stereochemistry | Racemic (mixture of D and L enantiomers) |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃ or DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.3 | br s | 3H | -NH₃⁺ |

| ~7.7 | d | 2H | Aromatic CH (Tosylate, ortho to -SO₃) |

| ~7.3-7.4 | m | 5H | Aromatic CH (Benzyl) |

| ~7.1 | d | 2H | Aromatic CH (Tosylate, meta to -SO₃) |

| ~5.2 | s | 2H | -CH₂- (Benzyl) |

| ~4.0 | t | 1H | α-CH (Leucine) |

| ~2.3 | s | 3H | -CH₃ (Tosylate) |

| ~1.7 | m | 1H | γ-CH (Leucine) |

| ~1.5 | t | 2H | β-CH₂ (Leucine) |

| ~0.9 | d | 6H | δ-CH₃ (Leucine) |

Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃ or DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~170 | C=O (Ester) |

| ~145 | Quaternary Aromatic C (Tosylate, C-SO₃) |

| ~140 | Quaternary Aromatic C (Tosylate, C-CH₃) |

| ~135 | Quaternary Aromatic C (Benzyl) |

| ~129 | Aromatic CH (Tosylate) |

| ~128.5 | Aromatic CH (Benzyl) |

| ~128 | Aromatic CH (Benzyl) |

| ~126 | Aromatic CH (Tosylate) |

| ~67 | -CH₂- (Benzyl) |

| ~52 | α-C (Leucine) |

| ~40 | β-C (Leucine) |

| ~24 | γ-C (Leucine) |

| ~22 | δ-C (Leucine) |

| ~21 | -CH₃ (Tosylate) |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Solid State, KBr pellet or ATR)

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3100-2800 | Strong, Broad | N-H stretch (Ammonium, -NH₃⁺), C-H stretch (aliphatic and aromatic) |

| ~1740 | Strong | C=O stretch (Ester) |

| ~1600, ~1495 | Medium | C=C stretch (Aromatic rings) |

| ~1220, ~1160 | Strong | S=O stretch (Sulfonate) |

| ~1030, ~1010 | Strong | S-O stretch (Sulfonate) |

| ~815 | Strong | C-H bend (p-disubstituted aromatic ring) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z (amu) | Interpretation |

| 222.15 | [M+H]⁺ of Leucine benzyl ester |

| 394.17 | [M+H]⁺ of this compound |

| 416.15 | [M+Na]⁺ of this compound |

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This procedure is adapted from the general Fischer-Speier esterification for amino acids.

Materials:

-

DL-Leucine

-

Benzyl alcohol

-

p-Toluenesulfonic acid monohydrate

-

Toluene

-

Diethyl ether

-

Dean-Stark apparatus

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

To a 250 mL round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add DL-Leucine (1 equivalent), p-toluenesulfonic acid monohydrate (1.1 equivalents), and benzyl alcohol (3-5 equivalents).

-

Add a sufficient volume of toluene to the flask to ensure proper mixing and azeotropic removal of water.

-

Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

-

Continue the reaction until no more water is collected in the trap (typically 4-6 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Reduce the volume of the solvent under reduced pressure using a rotary evaporator.

-

To the concentrated residue, add diethyl ether with stirring to precipitate the product.

-

Collect the white solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any residual benzyl alcohol and toluene.

-

Dry the product under vacuum to obtain this compound.

NMR Spectroscopy Protocol

Instrumentation:

-

400 MHz (or higher) NMR Spectrometer

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

IR Spectroscopy Protocol

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory or sample holder for KBr pellets.

Sample Preparation (ATR):

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

The data is typically collected over a range of 4000-400 cm⁻¹.

Mass Spectrometry Protocol

Instrumentation:

-

Mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

If necessary, add a small amount of formic acid to promote protonation.

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-500 amu).

Workflow Diagrams

The following diagrams illustrate the key processes described in this guide.

Methodological & Application

Application Notes and Protocols for H-DL-Leu-Obzl p-tosylate in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of H-DL-Leu-Obzl p-tosylate in solid-phase peptide synthesis (SPPS), specifically utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. This method is well-suited for the synthesis of peptides with a C-terminal leucine residue protected as a benzyl ester.

Introduction

Solid-phase peptide synthesis (SPPS) is the cornerstone of chemical peptide synthesis, allowing for the efficient assembly of peptide chains on an insoluble resin support. The Boc/Bzl strategy is a classical and robust method where the temporary Nα-Boc protecting group is removed with a moderate acid like trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain and C-terminal protecting groups are cleaved at the end of the synthesis with a strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2]

This compound is a leucine derivative where the carboxylic acid is protected as a benzyl ester (Obzl) and the amino group is in the form of a p-toluenesulfonate (tosylate) salt. This compound is primarily used to introduce the C-terminal leucine residue onto a chloromethylated polystyrene resin, commonly known as Merrifield resin.[3] The benzyl ester provides a stable C-terminal protecting group that is cleaved under the final strong acid conditions.

Data Presentation

The efficiency of solid-phase peptide synthesis is critical for obtaining a high yield of the desired peptide. The following table summarizes representative quantitative data for a typical Boc-SPPS workflow.

| Parameter | Typical Value | Method of Determination |

| Resin Loading Efficiency | 0.5 - 0.8 mmol/g | Quantitative amino acid analysis after hydrolysis |

| Per-cycle Coupling Efficiency | >99% | Kaiser (ninhydrin) test |

| Overall Yield (for a 10-mer peptide) | 20 - 40% | RP-HPLC purification and lyophilization |

| Final Peptide Purity | >95% | Analytical RP-HPLC and Mass Spectrometry |

Note: Overall yield can be significantly impacted by the peptide sequence and the efficiency of each coupling and deprotection step. For example, a 99% yield at each of the 19 steps of a 10-mer synthesis would result in a theoretical maximum yield of approximately 82.8%.

Experimental Protocols

This section details the step-by-step procedure for solid-phase peptide synthesis starting with this compound on Merrifield resin.

Protocol 1: Attachment of H-DL-Leu-Obzl to Merrifield Resin (Loading)

This protocol describes the esterification of H-DL-Leu-Obzl to the chloromethylated Merrifield resin. The tosylate salt is neutralized in situ to form the free amine, which is then coupled to the resin.

Materials:

-

This compound

-

Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Methanol (MeOH)

-

Reaction vessel with shaker

Procedure:

-

Resin Swelling: Swell the Merrifield resin (1 g) in DCM (10 mL) for 1 hour in the reaction vessel. Drain the solvent.

-

Leucine Solution Preparation: In a separate flask, dissolve this compound (1.5 equivalents relative to resin substitution) in DMF (10 mL).

-

In-situ Neutralization: To the leucine solution, add DIEA (1.5 equivalents) and stir for 10 minutes at room temperature.

-

Coupling to Resin: Add the neutralized leucine solution to the swollen resin in the reaction vessel.

-

Reaction: Shake the reaction mixture at 50°C for 24-48 hours.

-